molecular formula C19H22N2O3 B5722830 N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenoxyacetamide

N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenoxyacetamide

Cat. No.: B5722830
M. Wt: 326.4 g/mol
InChI Key: RMMUBRHZRVVLGA-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenoxyacetamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a phenyl group, which is further connected to a phenoxyacetamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenoxyacetamide typically involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with phenoxyacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. For instance, it may reduce the levels of pro-inflammatory cytokines and chemokines, thereby exhibiting anti-inflammatory properties. Additionally, it has been found to induce apoptosis in certain cancer cells, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Known for its anti-inflammatory and anti-cancer properties.

    3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Studied for its diverse biological activities, including antiviral and antitumor effects.

Uniqueness

N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenoxyacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-19(15-24-18-4-2-1-3-5-18)20-17-8-6-16(7-9-17)14-21-10-12-23-13-11-21/h1-9H,10-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMUBRHZRVVLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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